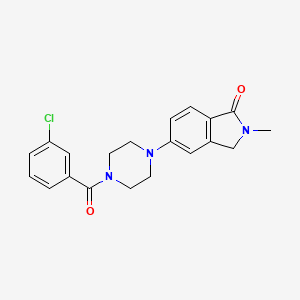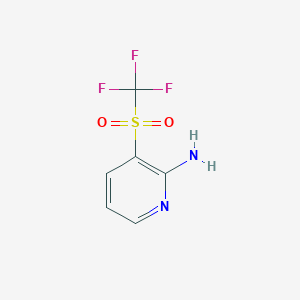
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of the trifluoromethylsulfonyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical and pharmaceutical applications. Fluorinated compounds like this one are often used in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine typically involves the introduction of the trifluoromethylsulfonyl group onto a pyridine ring. One common method is the reaction of 2-aminopyridine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The electron-withdrawing trifluoromethylsulfonyl group makes the pyridine ring more susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethylsulfonyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions to achieve coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with potential pharmaceutical applications.
Applications De Recherche Scientifique
3-((Trifluoromethyl)sulfonyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its stability and bioavailability.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals, including pesticides and herbicides.
Material Science: Its unique properties make it suitable for use in the synthesis of advanced materials, such as fluorinated polymers and coatings.
Radiopharmaceuticals: Fluorinated pyridines are explored for use in radiopharmaceuticals for imaging and therapeutic purposes.
Mécanisme D'action
The mechanism of action of 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its electron-withdrawing trifluoromethylsulfonyl group. This interaction can modulate the activity of the target, leading to therapeutic effects. The exact pathways involved vary based on the specific drug or application being developed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
Compared to other fluorinated pyridines, 3-((Trifluoromethyl)sulfonyl)pyridin-2-amine is unique due to the presence of the trifluoromethylsulfonyl group. This group significantly enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions. Additionally, the trifluoromethylsulfonyl group can improve the metabolic stability and bioavailability of pharmaceuticals, making this compound particularly valuable in drug development.
Propriétés
Formule moléculaire |
C6H5F3N2O2S |
|---|---|
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
3-(trifluoromethylsulfonyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11) |
Clé InChI |
LHYBTSPZOYMYNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


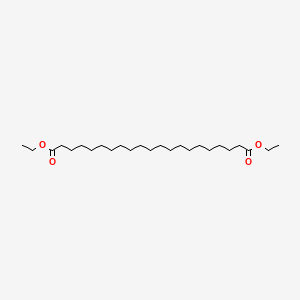
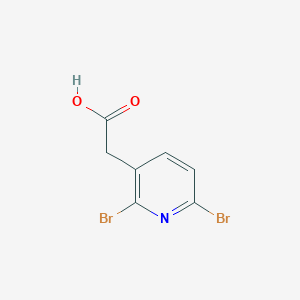
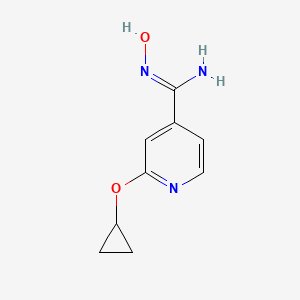
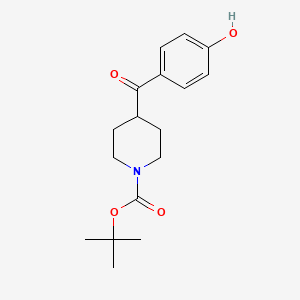
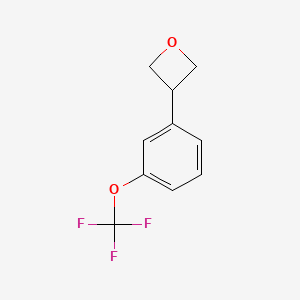
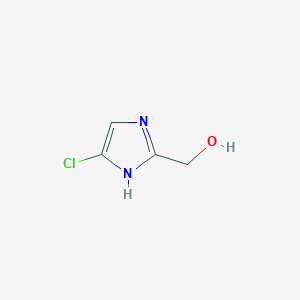
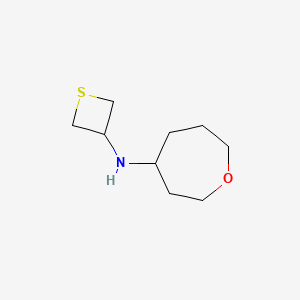
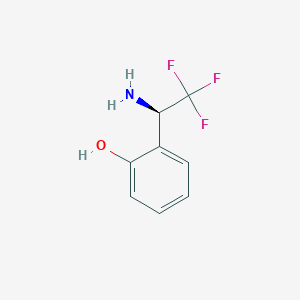
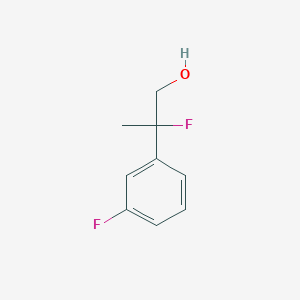
![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)
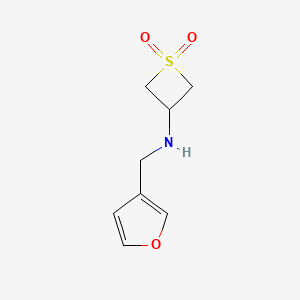
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
![5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)
